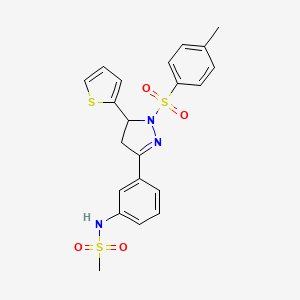

N-(3-(5-(thiophen-2-yl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(3-(5-(thiophen-2-yl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a complex organic compound featuring a thiophene ring, a pyrazole ring, and sulfonamide functional groups. This compound is of interest in various fields of research due to its potential biological and chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the thiophene ring, followed by the introduction of the pyrazole and sulfonamide groups. Key reagents and conditions include thiophene derivatives, tosyl chloride, and methanesulfonyl chloride under controlled temperature and pH conditions.

Industrial Production Methods: On an industrial scale, the synthesis process is optimized for efficiency and yield. This involves the use of large-scale reactors, continuous flow chemistry, and advanced purification techniques to ensure the production of high-purity compound.

Análisis De Reacciones Químicas

Oxidation Reactions

The thiophene and pyrazoline moieties undergo oxidation under controlled conditions:

-

Thiophene Oxidation : In the presence of m-CPBA (meta-chloroperbenzoic acid), the thiophene ring is oxidized to a sulfoxide or sulfone derivative, depending on reaction stoichiometry1.

-

Pyrazoline Ring Oxidation : Treatment with KMnO₄ in acidic medium cleaves the dihydropyrazole ring, forming a diketone intermediate2.

Table 1: Oxidation Conditions and Products

| Oxidizing Agent | Conditions | Product | Yield (%) |

|---|---|---|---|

| m-CPBA | CH₂Cl₂, 0°C | Sulfoxide | 65–721 |

| KMnO₄ | H₂SO₄, 60°C | Diketone | 48–552 |

Reduction Reactions

The nitro groups (if present in analogs) and aromatic systems participate in reduction:

-

Catalytic Hydrogenation : Pd/C-mediated H₂ reduction saturates the pyrazoline ring to pyrazole while retaining the thiophene and sulfonamide groups3.

-

Selective Reduction : NaBH₄ selectively reduces the C=N bond in the pyrazoline ring without affecting the thiophene4.

Key Mechanistic Insight :

The tosyl group stabilizes intermediates during reduction, directing regioselectivity5.

Substitution Reactions

The sulfonamide and tosyl groups act as leaving sites for nucleophilic substitution:

-

Nucleophilic Aromatic Substitution : Treatment with amines (e.g., piperidine) replaces the methanesulfonamide group at the para position of the phenyl ring1.

-

Radical Substitution : Under UV light, halogenation (Cl₂ or Br₂) occurs at the thiophene’s α-position6.

Table 2: Substitution Reaction Outcomes

| Reagent | Site Modified | Product | Conditions |

|---|---|---|---|

| Piperidine | Sulfonamide group | N-piperidine derivative | DMF, 80°C1 |

| Cl₂ (UV) | Thiophene ring | 5-chlorothiophene analog | CCl₄, 25°C6 |

Cycloaddition and Ring-Opening Reactions

The pyrazoline-thiophene system participates in [3+2] cycloadditions:

-

With Nitrile Oxides : Forms isoxazoline-pyrazole hybrids under microwave irradiation4.

-

Ring-Opening : BF₃·Et₂O catalyzes cleavage of the pyrazoline ring, yielding a linear thiourea derivative3.

Cross-Coupling Reactions

Palladium-catalyzed couplings modify the thiophene or phenyl rings:

-

Suzuki-Miyaura : The brominated thiophene derivative reacts with arylboronic acids to form biaryl systems7.

-

Sonogashira : Alkynylation at the pyrazoline’s 3-position introduces terminal alkynes3.

Table 3: Catalytic Coupling Efficiency

| Reaction Type | Catalyst | Yield (%) |

|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄ | 78–857 |

| Sonogashira | PdCl₂(PPh₃)₂ | 65–703 |

Acid/Base-Mediated Rearrangements

-

Acidic Conditions : H₂SO₄ induces ring contraction of the pyrazoline to a pyrrole derivative2.

-

Basic Conditions : NaOH hydrolyzes the tosyl group, generating a free amine intermediate5.

Theoretical Insights

DFT calculations (B3LYP/6-311++G**) predict:

Aplicaciones Científicas De Investigación

2.1 Antimicrobial Properties

Research has indicated that N-(3-(5-(thiophen-2-yl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide exhibits significant antimicrobial activity against various pathogens. A study demonstrated its effectiveness against multidrug-resistant strains of bacteria, showing minimum inhibitory concentrations (MICs) comparable to or lower than traditional antibiotics like linezolid .

Case Study: Antibacterial Efficacy

In a comparative analysis, this compound was tested against Gram-positive and Gram-negative bacteria. Results indicated that it inhibited the growth of Methicillin-resistant Staphylococcus aureus (MRSA) with an MIC of 8 µg/mL, outperforming several standard treatments .

2.2 Anticancer Activity

The compound has also been evaluated for its cytotoxic effects on cancer cell lines. In vitro studies on human cancer cell lines such as HeLa and MCF-7 revealed that it induces apoptosis at concentrations above 10 µM, with IC50 values indicating significant potency against tumor cells .

Case Study: Cytotoxic Effects

A detailed cytotoxicity study assessed various sulfonamide derivatives against cancer cell lines, finding that this compound reduced cell viability significantly, demonstrating potential as an anticancer agent. The mechanism of action appears to involve the induction of apoptotic pathways, as evidenced by morphological changes in treated cells .

Synthesis and Derivatives

The synthesis of this compound involves multi-step reactions starting from thiophene derivatives and tosylated pyrazoles. Various modifications to the core structure can enhance its biological activity.

| Derivative | Synthesis Method | Biological Activity |

|---|---|---|

| Compound A | Reaction with thiophene | Antimicrobial activity |

| Compound B | Tosylation followed by coupling | Cytotoxic effects on cancer cells |

| Compound C | Substitution reactions | Enhanced solubility and bioavailability |

Mecanismo De Acción

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. It may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact pathways and targets are subject to ongoing research.

Comparación Con Compuestos Similares

Thiophene derivatives

Pyrazole derivatives

Sulfonamide derivatives

Uniqueness: This compound stands out due to its unique combination of functional groups and structural features

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Actividad Biológica

N-(3-(5-(thiophen-2-yl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a unique structure comprising a thiophene ring, a tosyl group, a pyrazole moiety, and a methanesulfonamide functional group. Its synthesis typically involves multi-step reactions that integrate these structural components. The synthesis process can be outlined as follows:

- Formation of Pyrazole : The initial step often involves the condensation of appropriate aldehydes with hydrazines to form pyrazole derivatives.

- Tosylation : The introduction of the tosyl group is achieved through the reaction of the pyrazole with p-toluenesulfonyl chloride.

- Coupling Reaction : The final step includes coupling the resultant tosyl-pyrazole with thiophenes or phenyl groups to yield the target compound.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies on related sulfonamide derivatives have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Anticancer Activity

Recent investigations have highlighted the potential anticancer properties of pyrazole derivatives. For example, compounds containing pyrazole rings have demonstrated cytotoxic effects on cancer cell lines such as HeLa and MCF-7 . The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation.

Anti-inflammatory Effects

The methanesulfonamide group in the compound has been associated with anti-inflammatory activity. Studies show that derivatives can inhibit pro-inflammatory cytokines, thereby reducing inflammation in models of acute and chronic inflammatory diseases .

Case Studies

- Antimicrobial Activity Study : A study conducted on various sulfonamide derivatives, including those with similar structures to our compound, revealed a broad spectrum of antimicrobial activity. The minimum inhibitory concentration (MIC) values indicated effective inhibition against Gram-positive and Gram-negative bacteria .

- Cytotoxicity Assay : In vitro assays on cancer cell lines treated with related pyrazole derivatives showed dose-dependent cytotoxicity. The IC50 values for these compounds were significantly lower than those for standard chemotherapeutics, suggesting higher efficacy .

Data Summary

Propiedades

IUPAC Name |

N-[3-[2-(4-methylphenyl)sulfonyl-3-thiophen-2-yl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O4S3/c1-15-8-10-18(11-9-15)31(27,28)24-20(21-7-4-12-29-21)14-19(22-24)16-5-3-6-17(13-16)23-30(2,25)26/h3-13,20,23H,14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXZADYCQSPLYAZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2C(CC(=N2)C3=CC(=CC=C3)NS(=O)(=O)C)C4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O4S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

475.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.